
1,2,3-Trimethylthiiren-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trimethylthiiren-1-ium chloride is an organic compound with the molecular formula C5H9ClS It is a thiirenium ion derivative, characterized by a three-membered ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3-Trimethylthiiren-1-ium chloride can be synthesized through several methods. One common approach involves the reaction of 1,2,3-trimethylthiirane with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under mild conditions, with the thiirane ring opening to form the thiirenium ion, which then reacts with the chlorinating agent to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Trimethylthiiren-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiirenium ion back to the corresponding thiirane or other sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with this compound under mild conditions to form substituted products.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiirane and other sulfur-containing compounds.
Substitution: Various substituted thiirenium derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3-Trimethylthiiren-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound’s reactivity with nucleophiles makes it useful in studying enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1,2,3-trimethylthiiren-1-ium chloride involves its reactivity as a thiirenium ion. The positively charged sulfur atom can interact with nucleophiles, leading to various chemical transformations. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups, which stabilize the thiirenium ion and enhance its reactivity.
Vergleich Mit ähnlichen Verbindungen
1,2,3-Trimethylthiiren-1-ium chloride can be compared with other thiirenium ions and sulfur-containing heterocycles:
Thiirenium Ions: Similar compounds include 1,2-dimethylthiiren-1-ium chloride and 1,3-dimethylthiiren-1-ium chloride. These compounds share similar reactivity but differ in their substitution patterns and stability.
Sulfur-Containing Heterocycles: Compounds like thiophenes and thiazoles also contain sulfur atoms in their ring structures. this compound is unique due to its three-membered ring and the presence of a positively charged sulfur atom.
Eigenschaften
CAS-Nummer |
66486-79-1 |
|---|---|
Molekularformel |
C5H9ClS |
Molekulargewicht |
136.64 g/mol |
IUPAC-Name |
1,2,3-trimethylthiiren-1-ium;chloride |
InChI |
InChI=1S/C5H9S.ClH/c1-4-5(2)6(4)3;/h1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DWKVTZGPJLKTQU-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C([S+]1C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


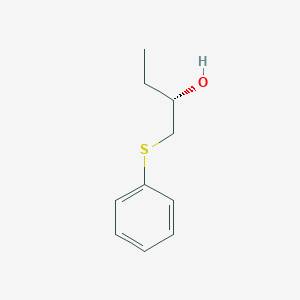
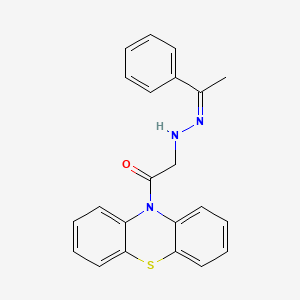
![(E)-1-(4-Ethoxyphenyl)-N-[4-(3-methoxypropyl)phenyl]methanimine](/img/structure/B14478878.png)
![3-[2-(Heptyloxy)ethoxy]propanoic acid](/img/structure/B14478881.png)
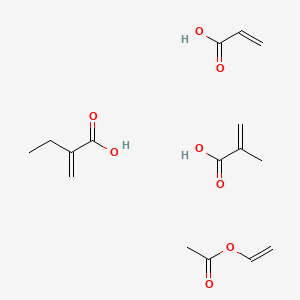
![Propane, 1-[(chloroethynyl)thio]-](/img/structure/B14478885.png)
![4-methyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaen-3-one](/img/structure/B14478890.png)
![Bicyclo[4.3.2]undeca-7,10-diene](/img/structure/B14478891.png)
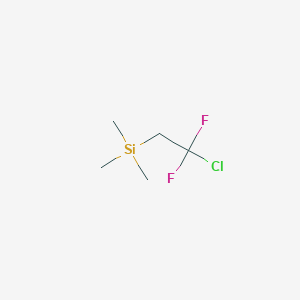
![Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl-](/img/structure/B14478900.png)
![tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate](/img/structure/B14478910.png)

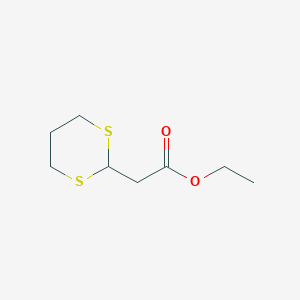
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14478925.png)
